1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Alkylation reactions to introduce the dimethyl groups.
- Thiolation to attach the 4-methylpyrimidin-2-yl group.
- Piperazine ring formation and subsequent phenylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the pyrimidine or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are investigated for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substitutions on the purine ring. Examples include:
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Uniqueness
What sets 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2S/c1-17-9-10-25-22(26-17)35-16-15-32-19-20(28(2)24(34)29(3)21(19)33)27-23(32)31-13-11-30(12-14-31)18-7-5-4-6-8-18/h4-10H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGTGGVLXSYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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